1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the quinoxaline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Acetamide Group: This step involves the reaction of the chlorinated quinoxaline with an appropriate acetamide derivative.
Formation of the Biphenyl and Morpholine Substituents: These groups can be introduced through nucleophilic substitution reactions, using reagents like sodium hydride and appropriate halogenated biphenyl and morpholine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium hydride or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, neutralizing ROS and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl structures and various functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3’-[(methylamino)carbonyl][1,1’-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C31H31Cl2N5O4 |
---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
3-[4-[1-[[2-(6,7-dichloro-2-oxoquinoxalin-1-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C31H31Cl2N5O4/c1-34-31(41)23-5-3-4-22(14-23)20-6-8-21(9-7-20)28(18-37-10-12-42-13-11-37)36(2)30(40)19-38-27-16-25(33)24(32)15-26(27)35-17-29(38)39/h3-9,14-17,28H,10-13,18-19H2,1-2H3,(H,34,41) |
InChI Key |
VVSAPIDRRVMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(CN3CCOCC3)N(C)C(=O)CN4C5=CC(=C(C=C5N=CC4=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.